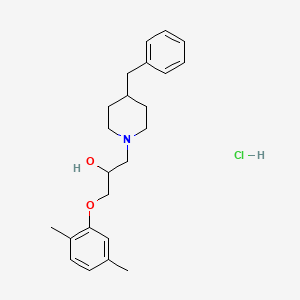

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride

Descripción

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperidin-1-yl group and a 2,5-dimethylphenoxy moiety.

Propiedades

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20;/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPVMFFRUWQVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a compound that has garnered attention due to its potential neuropharmacological effects. This article synthesizes available research findings regarding its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a benzyl group, and a phenoxy moiety. Its chemical formula is with a molecular weight of approximately 335.90 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Interaction with Receptors

Research indicates that compounds similar to this compound often exhibit significant binding affinities to sigma receptors. A study on related piperidine derivatives showed high selectivity for sigma-1 receptors, which are implicated in various neurological functions and disorders .

| Receptor Type | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| Sigma-1 | 3.90 | High |

| Sigma-2 | 240 | Low to Moderate |

The binding affinity data suggests that this compound may be developed as a potential radiotracer for imaging studies related to neurological conditions.

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective properties. For instance, benzylpiperidine derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia . The mechanism of action is believed to involve the modulation of neurotransmitter systems and inhibition of monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters like serotonin and dopamine .

Study on Neurodegeneration

A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on neurodegeneration models. The results indicated that treatment with the compound led to significant reductions in neuronal cell death and improved cognitive function in animal models . The study highlighted the potential for these compounds in therapeutic applications for neurodegenerative diseases.

Comparación Con Compuestos Similares

HBK Series (HBK14–HBK19)

- Structural Differences: HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) shares the 2,5-dimethylphenoxy group with the target compound but incorporates a piperazine ring instead of piperidine and a 2-methoxyphenyl substituent .

- Functional Implications :

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Dihydrochloride

- Key Contrast : The replacement of piperidine with piperazine introduces an additional nitrogen, increasing basicity and altering salt formation (dihydrochloride vs. hydrochloride) . This may affect solubility and protein binding.

Propan-2-ol Derivatives with Phenoxy Substituents

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compounds 10 and 11)

- Structural Comparison: These compounds feature an indolyloxy group and methoxyphenoxyethylamino side chains. The target compound’s 2,5-dimethylphenoxy group provides greater steric bulk and lipophilicity compared to methoxy substituents .

- Pharmacological Data: Compounds 10 and 11 demonstrated β1-adrenoceptor binding affinity (IC₅₀ = 0.8–1.2 μM), suggesting the target compound may share adrenergic modulation but with altered selectivity due to its dimethylphenoxy group .

Benzimidazole and Dihydropyridine Analogues

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol (Compound 20)

- Structural Contrast: The benzimidazole core replaces piperidine, introducing aromatic π-π interactions.

Benidipine Hydrochloride

- Functional Comparison : While Benidipine (a dihydropyridine Ca²⁺ channel blocker) shares a benzylpiperidine motif, its 1,4-dihydropyridine core and nitroaryl group confer distinct mechanisms, highlighting the target compound’s unique propan-2-ol-driven pharmacology .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: The 2,5-dimethylphenoxy group in the target compound likely enhances lipid solubility and receptor binding compared to methoxy or chlorinated analogues, as seen in HBK15 (2-chloro-6-methylphenoxy) .

- Amine Group Impact : Piperidine’s single nitrogen vs. piperazine’s two nitrogens may reduce polar surface area, improving blood-brain barrier penetration .

- Propan-2-ol Motif: Shared with beta-blockers like Metoprolol, this group suggests possible β-adrenoceptor antagonism, but structural variations (e.g., benzylpiperidine) may redirect activity toward Ca²⁺ channels or other targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.